One proposed benefit of sulbutiamine is its ability to enhance thiamine delivery to the brain. Unlike thiamine, sulbutiamine is fat-soluble, allowing it to potentially cross the blood-brain barrier more effectively []. Studies suggest this may improve cognitive function in conditions like asthenopia (eye fatigue) and age-related cognitive decline [, ].
Sulbutiamine is a synthetic derivative of thiamine, commonly known as vitamin B1. It was developed in Japan during the 1960s and is marketed under various names, including Arcalion and Enerion. The compound consists of two thiamine molecules linked by a disulfide bridge, which enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than thiamine itself. This property is significant as it enables sulbutiamine to exert its effects on the central nervous system, potentially leading to improvements in cognitive function and mood .
More research is needed to definitively establish sulbutiamine's mechanism(s) of action.
While generally considered safe at recommended doses, sulbutiamine can cause side effects like headache, insomnia, anxiety, and digestive issues in some individuals.
Sulbutiamine undergoes various chemical transformations in the body. Upon administration, it is metabolized into thiamine and other derivatives through reduction by cellular thiols such as cysteine or glutathione. This conversion is crucial as it allows sulbutiamine to increase thiamine levels in tissues, particularly in the brain, where thiamine plays a vital role in energy metabolism and neurotransmission . The compound's structure includes a disulfide bridge that can be cleaved, releasing thiamine and enabling its biological activity.
Sulbutiamine exhibits several biological activities primarily associated with its ability to enhance thiamine levels. It has been shown to improve synaptic transmission and modulate neurotransmitter systems, particularly cholinergic and noradrenergic pathways . Behavioral studies indicate that sulbutiamine may enhance learning, memory, and vigilance in animal models. Moreover, it has demonstrated potential benefits in treating asthenia (weakness) and diabetic polyneuropathy by improving nerve conduction velocity and muscle action potentials .
The synthesis of sulbutiamine involves several steps that modify thiamine to enhance its bioavailability. The process typically includes:
This synthetic pathway allows for the production of sulbutiamine with improved pharmacokinetic properties compared to natural thiamine .
Sulbutiamine shares structural similarities with other thiamine derivatives but possesses unique properties due to its dimeric structure. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Thiamine | Monomer | Essential vitamin involved in carbohydrate metabolism. |
| Benfotiamine | Thioester derivative | Fat-soluble form of thiamine; used for diabetic neuropathy treatment. |
| Fursultiamine | Thiamine tetrahydrofurfuryl disulfide | Similar mechanism but different pharmacokinetics; used for cognitive enhancement. |
Sulbutiamine's lipophilicity allows for better absorption and penetration into the central nervous system compared to these other compounds, making it particularly effective for cognitive applications .
Sulbutiamine represents a synthetic thiamine derivative with a complex molecular structure that distinguishes it from its parent compound, thiamine (vitamin B1). The compound's comprehensive nomenclature encompasses multiple systematic and common names that reflect its chemical composition and structural characteristics [1] [2].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the most precise chemical identification. The complete IUPAC name is (3E)-4-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-3-({(1E)-2-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-1-[2-(isobutyryloxy)ethyl]-1-propenyl}disulfanyl)-3-pentenyl 2-methylpropanoate [2] [3]. This extensive nomenclature reflects the compound's dimeric structure and the presence of multiple functional groups, including aminopyrimidine moieties, disulfide linkages, and isobutyryl ester groups.
| Parameter | Value |
|---|---|
| IUPAC Name (Long Form) | (3E)-4-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-3-({(1E)-2-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-1-[2-(isobutyryloxy)ethyl]-1-propenyl}disulfanyl)-3-pentenyl 2-methylpropanoate |
| IUPAC Name (Short Form) | Isobutyrylthiamine disulfide |
| Chemical Abstracts Service Number | 3286-46-2 |
| Molecular Formula | C₃₂H₄₆N₈O₆S₂ |
| Molecular Weight | 702.89 g/mol |
| InChI Key | CKHJPWQVLKHBIH-GPAWKIAZSA-N |
| PubChem Compound ID | 3002120 |
| DrugBank ID | DB13416 |
| MDL Number | MFCD01726427 |
| FDA UNII | 42NCM1BW43 |
| Merck Index Number | 9297 |
The compound is also known by several synonyms and alternative names that are commonly used in scientific literature and commercial contexts. The International Nonproprietary Name (INN) is sulbutiamine, while the Japanese Accepted Name (JAN) is bisibutiamine [1] [4]. Additional chemical names include O-isobutyroylthiamine disulfide and thiamine di(2-methylpropionate) disulfide, which describe the compound's structural modifications relative to thiamine [5] [6].
| Type | Name |
|---|---|
| International Nonproprietary Name | Sulbutiamine |
| Japanese Accepted Name | Bisibutiamine |
| Chemical Name (Descriptive) | O-Isobutyroylthiamine Disulfide |
| Alternative Chemical Name | Thiamine di(2-methylpropionate) disulfide |
| Research Code Names | Bisibuthiamine, Vitaberin |
| Trade Name Variant | Solbutiamine |
The molecular formula C₃₂H₄₆N₈O₆S₂ reflects sulbutiamine's complex structure, with a molecular weight of 702.89 grams per mole [1] [2]. The compound's Chemical Abstracts Service (CAS) registry number is 3286-46-2, which serves as a unique identifier in chemical databases and regulatory documents [1] [2] [5].
Sulbutiamine belongs to a specialized class of thiamine derivatives developed to overcome the bioavailability limitations of natural thiamine. The compound is specifically classified as a thiamine disulfide derivative, characterized by its dimeric structure consisting of two modified thiamine molecules connected by a disulfide bridge [6] [7].
The structural modifications that distinguish sulbutiamine from thiamine include the opening of the thiazolium rings, the formation of an intermolecular disulfide bond, and the esterification of the primary alcohol groups with isobutyryl moieties [6]. These modifications result in a compound with significantly enhanced lipophilicity compared to thiamine, allowing it to cross biological membranes more readily [6] [8].
Within the broader context of thiamine derivatives, sulbutiamine is part of a family of compounds developed in Japan during the 1950s and 1960s to address thiamine deficiency-related disorders [4] [6]. Other notable thiamine derivatives in this class include fursultiamine (thiamine tetrahydrofurfuryl disulfide) and benfotiamine, each with distinct structural modifications and pharmacological properties [6] [9].
The chemical taxonomy classification places sulbutiamine within the category of aminopyrimidines and derivatives, reflecting the presence of amino groups attached to pyrimidine rings in its structure [2]. More specifically, the compound belongs to the class of organic compounds known as diazines, with pyrimidines and pyrimidine derivatives as the subclass [2].
The regulatory status of sulbutiamine varies considerably across different jurisdictions and regulatory frameworks. Understanding these classifications is essential for comprehending the compound's legal status and permitted uses in various markets.
| Regulatory Body/System | Classification/Status | Category |
|---|---|---|
| Anatomical Therapeutic Chemical Classification | A11DA02 - Vitamin B1, plain | Alimentary Tract and Metabolism - Vitamins |
| United States Food and Drug Administration | Not approved as drug; Dietary Supplement Ingredient Advisory List (2019) | Unapproved substance |
| European Medicines Agency | Not specifically regulated | Not applicable |
| World Health Organization | Not on Essential Medicines List | Not applicable |
| DrugBank Classification | Investigational | Research compound |
| Drug Type Classification | Small molecule drug | Synthetic derivative |
| Chemical Taxonomy (ClassyFire) | Aminopyrimidines and derivatives | Organic heterocyclic compound |
| United States Department of Defense | Prohibited Dietary Supplement Ingredient | Prohibited substance |
Under the Anatomical Therapeutic Chemical (ATC) classification system, sulbutiamine is assigned the code A11DA02, which places it within the category of "Vitamin B1, plain" under the broader classification of "Alimentary Tract and Metabolism - Vitamins" [2] [17]. This classification reflects the compound's relationship to thiamine and its intended therapeutic applications.
In the United States, sulbutiamine faces significant regulatory restrictions. The Food and Drug Administration (FDA) has not approved sulbutiamine as a drug for any therapeutic indication [18] [19]. More importantly, in December 2019, the FDA added sulbutiamine to the Dietary Supplement Ingredient Advisory List, indicating that the agency considers it potentially unlawful to include in dietary supplements [14] [18]. The FDA's position is that sulbutiamine does not qualify as a dietary ingredient under section 201(ff)(1) of the Federal Food, Drug, and Cosmetic Act because it is not a vitamin, mineral, herb, botanical, amino acid, or dietary substance for use to supplement the diet [18] [19].
The FDA's regulatory action reflects a broader interpretation that sulbutiamine, as a synthetic derivative of thiamine, does not meet the criteria for inclusion in dietary supplements. This position has resulted in warning letters to companies marketing sulbutiamine-containing products [18] [20]. The agency's stance is that declaring sulbutiamine as a dietary ingredient causes products to be misbranded under federal law [18].
The United States Department of Defense has placed sulbutiamine on its Prohibited Dietary Supplement Ingredients List, making it off-limits for military personnel [10] [21]. This prohibition is based on insufficient evidence regarding the compound's safety and effectiveness, as well as concerns about its regulatory status [10].
In contrast to the restrictive approach in the United States, sulbutiamine maintains a different regulatory status in other jurisdictions. In France, where the compound was originally developed and marketed, sulbutiamine is available as an over-the-counter pharmaceutical product under the brand name Arcalion [4] [11] [10]. The compound is used for treating symptoms of weakness and fatigue, and its regulatory approval dates back to 1973 [4].
European regulatory approaches vary, with some countries permitting the sale of sulbutiamine as a pharmaceutical product while others may have different restrictions or requirements. The European Medicines Agency (EMA) does not appear to have issued specific guidance on sulbutiamine, suggesting that individual member states may regulate the compound according to their national frameworks [22] [23].
The World Health Organization (WHO) has not included sulbutiamine on its Model List of Essential Medicines, indicating that it is not considered a critical therapeutic agent for global health needs [22]. This absence from the essential medicines list does not necessarily reflect on the compound's efficacy or safety but rather on its perceived necessity for addressing priority health conditions.
DrugBank, a comprehensive pharmaceutical database, classifies sulbutiamine as an "investigational" compound, reflecting its status as a substance that continues to be studied for potential therapeutic applications [2] [24]. This classification acknowledges the ongoing research interest in sulbutiamine while recognizing that its clinical applications remain under investigation.
The compound's classification within chemical taxonomy systems places it among aminopyrimidines and derivatives, specifically within the broader category of organic heterocyclic compounds [2]. This classification reflects the compound's molecular structure and chemical properties rather than its regulatory or therapeutic status.
Sulbutiamine possesses the molecular formula C₃₂H₄₆N₈O₆S₂, with a molecular weight of 702.89 grams per mole [1] [2]. This synthetic compound is registered under the Chemical Abstracts Service number 3286-46-2 [1] [2]. The molecular structure represents a significant departure from its parent compound thiamine, featuring a substantially larger molecular framework due to its dimeric nature.
The exact mass of sulbutiamine is 702.29817356 daltons, with the monoisotopic mass being identical at 702.29817356 daltons [3]. The compound contains 48 heavy atoms, reflecting its complex molecular architecture [3]. The molecular complexity, as calculated by computational methods, is rated at 1050, indicating the sophisticated arrangement of atoms within the structure [3].
The most fundamental structural modification in sulbutiamine involves the opening of the thiazolium ring present in thiamine [4] [5]. This ring-opening process represents a critical transformation that differentiates sulbutiamine from its parent compound. The thiazolium ring in thiamine is a five-membered heterocyclic structure containing both nitrogen and sulfur atoms [5]. In sulbutiamine, this ring system is opened, creating a linear chain structure that maintains the essential nitrogen and sulfur atoms but eliminates the cyclic constraint [6].
This structural modification increases the lipophilicity of the molecule compared to thiamine, enabling further chemical modifications that would not be possible with the intact thiazolium ring [5]. The opened ring structure also facilitates the formation of the disulfide bridge that characterizes sulbutiamine's dimeric nature [6]. Once sulbutiamine enters cellular environments, it can be metabolized back to thiamine through the reduction of the disulfide bond and regeneration of the closed thiazolium rings [4].
The disulfide bridge represents the central structural feature of sulbutiamine, linking two modified thiamine molecules through a sulfur-sulfur covalent bond [4] [5]. This disulfide bridge is formed after the opening of the thiazolium rings in both thiamine molecules, creating the characteristic dimeric structure [4]. The disulfide linkage has a bond length of approximately 2.03 Å, similar to other organic disulfides [7].
The disulfide bridge formation creates a stable covalent linkage between the two thiamine units, effectively doubling the thiamine content per molecule [4]. This structural feature is crucial for sulbutiamine's enhanced bioavailability and blood-brain barrier penetration compared to thiamine [5]. The disulfide bond can be reduced in biological systems, allowing for the release of thiamine derivatives [4]. The formation of this bridge also contributes to the molecule's lipophilic properties, as it eliminates the charged characteristics of the individual thiazolium rings [5].
The isobutyryl esterification represents the third major structural modification in sulbutiamine, involving the esterification of the primary alcohol groups of each thiamine half-molecule with isobutyryl groups [4]. This esterification process attaches 2-methylpropanoyl groups to the hydroxyethyl residues of the modified thiamine molecules [4]. The esterification significantly enhances the fat solubility of the compound, making it more lipophilic than the parent thiamine molecule [4].
The isobutyryl groups are removed during the metabolic conversion of sulbutiamine to thiamine derivatives in biological systems [4]. This process is essential for the formation of thiamine phosphate derivatives, as the isobutyryl groups would otherwise block the phosphate acceptor sites required for thiamine monophosphate and thiamine diphosphate formation [4]. The esterification contributes to the compound's enhanced blood-brain barrier penetration and improved bioavailability compared to thiamine [4].
The three-dimensional conformation of sulbutiamine reflects its complex molecular architecture, with the molecule exhibiting significant conformational flexibility due to the presence of 19 rotatable bonds [3]. This high degree of rotational freedom allows the molecule to adopt various spatial arrangements, which may influence its biological activity and interactions with cellular targets [3].
The molecular surface area calculations reveal a topological polar surface area of 247 Ų, indicating the distribution of polar regions across the molecule [3]. The compound contains 2 hydrogen bond donors and 14 hydrogen bond acceptors, creating multiple sites for intermolecular interactions [3]. The XLogP3-AA value of 2.7 indicates moderate lipophilicity, which is consistent with the compound's ability to cross biological membranes while maintaining some water solubility [3].
The disulfide bridge creates a structural constraint that influences the overall molecular geometry, while the isobutyryl ester groups project outward from the central framework, contributing to the molecule's lipophilic character [4]. The opened thiazolium ring structures provide linear extensions that can adopt various conformations depending on the molecular environment [6].
The structure-activity relationship of sulbutiamine demonstrates how specific molecular modifications enhance its biological properties compared to thiamine [4] [5]. The combination of thiazolium ring opening, disulfide bridge formation, and isobutyryl esterification creates a molecule with superior bioavailability and blood-brain barrier penetration [4] [5].
The lipophilic modifications enable sulbutiamine to cross the blood-brain barrier more effectively than thiamine, which is water-soluble and relies on slower carrier-mediated transport [4] [8]. Research has shown that sulbutiamine is approximately ten times more effective than thiamine in increasing intracellular thiamine concentrations [4] [9]. This enhanced effectiveness is directly related to the structural modifications that improve membrane permeability and cellular uptake [4].
The dimeric structure provides a dual delivery system, effectively doubling the thiamine content per molecule while maintaining structural stability through the disulfide bridge [4]. The isobutyryl esterification prevents premature hydrolysis and ensures that the compound reaches its target tissues before releasing active thiamine derivatives [4]. Once in the brain, sulbutiamine increases the levels of thiamine, thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate more efficiently than direct thiamine administration [4] [10].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₃₂H₄₆N₈O₆S₂ |
| Molecular Weight | 702.89 g/mol |
| CAS Number | 3286-46-2 |
| Melting Point | 140.5-141.5°C |
| Density | 1.1323 g/cm³ |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 14 |
| Rotatable Bonds | 19 |
| Topological Polar Surface Area | 247 Ų |
| XLogP3-AA | 2.7 |
| Structural Modification | Description | Effect on Properties |
|---|---|---|
| Thiazolium Ring Opening | Opening of the thiamine thiazolium ring to form linear structure | Increases lipophilicity, enables further modifications |
| Disulfide Bridge Formation | Formation of disulfide bond linking two modified thiamine molecules | Creates stable covalent linkage between two thiamine units |
| Isobutyryl Esterification | Esterification of primary alcohol groups with isobutyryl groups | Enhances fat solubility and blood-brain barrier penetration |
| Molecular Dimerization | Combination of two modified thiamine molecules to form dimer | Doubles effective thiamine content per molecule |